(R)-1-Boc-2-trifluoromethyl-piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Boc-2-trifluoromethyl-piperidin-4-one is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a trifluoromethyl group attached to the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-2-trifluoromethyl-piperidin-4-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Boc Protection: The nitrogen atom of the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of ®-1-Boc-2-trifluoromethyl-piperidin-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-2-trifluoromethyl-piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines with various functional groups.
Scientific Research Applications
®-1-Boc-2-trifluoromethyl-piperidin-4-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-Boc-2-trifluoromethyl-piperidin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, while the Boc protecting group can modulate its reactivity. The compound may act on enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-Boc-2-methyl-piperidin-4-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
®-1-Boc-2-chloromethyl-piperidin-4-one: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
®-1-Boc-2-trifluoromethyl-piperidin-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C11H16F3NO3 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
tert-butyl (2R)-4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-7(16)6-8(15)11(12,13)14/h8H,4-6H2,1-3H3/t8-/m1/s1 |
InChI Key |
RSFRBHIRISNXIK-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@@H]1C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.